molecular formula C11H10F3N3O2 B2579375 Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691868-72-1

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2579375
CAS RN: 691868-72-1
M. Wt: 273.215
InChI Key: QFVCFNPWUHQPNR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound. It is related to PHTPP, a selective estrogen receptor β (ERβ) full antagonist . It has been used to distinguish the various activities of the two estrogen receptors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves multicomponent reactions and yields light-yellow crystals . The yield can vary depending on the specific methods and conditions used .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, and 19F NMR . These techniques provide information about the chemical shifts of the hydrogen, carbon, and fluorine atoms in the molecule, respectively .


Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, have been studied for their anticancer activity . The structure-activity relationship (SAR) of these compounds has been investigated, revealing that certain substitutions can enhance their activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as melting point determination and elemental analysis . These compounds typically form light-yellow crystals and have specific melting points .

Scientific Research Applications

Fluorescent Molecule Applications

Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been identified as a novel fluorescent molecule. Its unique reactivity allows for its use in synthesizing fluorophores with multiple binding sites. This compound exhibits stronger fluorescence intensity compared to its methyl analogue, making it a potential candidate for applications in fluorescence-based techniques (Wu et al., 2006).

Synthesis of Biologically Active Compounds

This compound is also instrumental in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential ligands for benzodiazepine receptors (Bruni et al., 1994). Additionally, its transformation into different heterocyclic systems has demonstrated excellent biocidal properties against a range of bacteria and fungi (Youssef et al., 2011).

Anticancer and Antimicrobial Applications

The compound has been involved in the synthesis of molecules with distinct inhibitory effects on cancer cell proliferation (Liu et al., 2016). Additionally, the derivatives of this compound have shown promise as anti-5-lipoxygenase agents and have demonstrated anticancer activity (Rahmouni et al., 2016). Furthermore, these derivatives have been evaluated for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Holla et al., 2006).

Tuberculostatic Activity

Derivatives of this compound have been synthesized as structural analogs for antituberculous agents. These compounds have demonstrated tuberculostatic activity, contributing to the research in developing new treatments for tuberculosis (Titova et al., 2019).

Future Directions

The future directions for research on Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate and similar compounds could involve further investigation of their anticancer activity and the development of more potent and efficacious drugs . Additionally, more research could be done to fully understand their mechanism of action and to optimize their synthesis .

properties

IUPAC Name

ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-15-8-4-6(2)16-17(8)9(7)11(12,13)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVCFNPWUHQPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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